Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-formyl-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, catalytic or stoichiometric amounts of base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl2-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate .
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate .
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
Tert-butyl2-formyl-2-methylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a formyl and a tert-butyl ester group .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h9H,5-8H2,1-4H3 |
InChI Key |
SORKXFWCDXRWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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